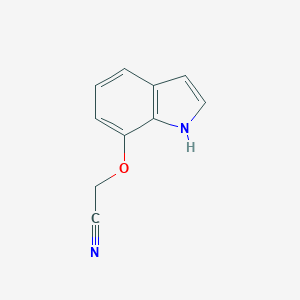

7-(Cyanomethoxy)indole

Beschreibung

BenchChem offers high-quality 7-(Cyanomethoxy)indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Cyanomethoxy)indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1H-indol-7-yloxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLZDIZKCIZTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC#N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567613 | |

| Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135328-50-6 | |

| Record name | 2-(1H-Indol-7-yloxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135328-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-(Cyanomethoxy)indole synthesis starting materials

An In-Depth Technical Guide to the Synthesis of 7-(Cyanomethoxy)indole

Authored by a Senior Application Scientist

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and versatile structure allow it to interact with a wide array of biological targets, leading to diverse therapeutic applications ranging from anti-inflammatory agents like Indomethacin to treatments for neurodegenerative diseases and cancer.[1] Within this vital class of compounds, 7-substituted indoles, and specifically 7-(Cyanomethoxy)indole, represent a key pharmacophore and a critical building block for more complex molecular architectures. The cyanomethoxy group can act as a hydrogen bond acceptor or be further elaborated, making this moiety a valuable intermediate in the synthesis of novel therapeutic agents.

This guide provides an in-depth exploration of the primary synthetic routes to 7-(Cyanomethoxy)indole, focusing on the selection of starting materials, the rationale behind methodological choices, and detailed, field-proven protocols. It is designed for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important molecule.

Core Synthetic Strategy: A Two-Stage Approach

The most reliable and widely adopted strategy for synthesizing 7-(Cyanomethoxy)indole is a two-stage process. The core logic involves first obtaining the key precursor, 7-hydroxyindole , which is then alkylated with a cyanomethylating agent to yield the final product. This modular approach allows for optimization at each stage and ensures a consistent and scalable supply of the target molecule.

Below is a high-level overview of this synthetic workflow.

Caption: High-level workflow for the synthesis of 7-(Cyanomethoxy)indole.

Part 1: Synthesis of the Key Intermediate: 7-Hydroxyindole

The accessibility of 7-hydroxyindole is the most critical factor in the entire synthetic sequence. While it is commercially available, its cost can be prohibitive for large-scale synthesis, necessitating an efficient in-house preparation. Several robust methods have been developed, with the most common approach involving a protection-cyclization-deprotection sequence.

Primary Route: The Benzyl-Protected Pathway

This strategy leverages the benzyl group as a robust protecting agent for the hydroxyl moiety, which prevents unwanted side reactions during the indole ring formation.

Step 1.1: Benzylation of a Phenolic Precursor

The synthesis typically commences with a commercially available substituted phenol, such as 2-methyl-3-nitrophenol. The phenolic hydroxyl group is protected via a standard Williamson ether synthesis using benzyl chloride in the presence of a weak base like potassium carbonate (K₂CO₃).

-

Causality: The benzyl group is chosen for its stability under a wide range of reaction conditions and, most importantly, its susceptibility to clean removal via catalytic hydrogenation in the final step—a process that is often compatible with the indole nucleus.

A detailed procedure for this step, starting from 2-methyl-3-nitrophenol, is well-documented.[2]

Step 1.2: Indole Ring Formation

With the hydroxyl group protected, the focus shifts to constructing the indole ring. One of the most efficient methods is the Leimgruber-Batcho indole synthesis. This involves the reaction of the protected nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by reductive cyclization (e.g., using H₂ gas over a Palladium catalyst) to yield 7-benzyloxyindole.[2]

Step 1.3: Deprotection to Yield 7-Hydroxyindole

The final step in this sequence is the removal of the benzyl protecting group. This is reliably achieved through catalytic hydrogenation. The 7-benzyloxyindole is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction cleaves the benzyl ether bond, liberating the free hydroxyl group and producing toluene as a benign byproduct.

Caption: Synthetic pathway to 7-hydroxyindole via the benzyl-protected route.

Alternative Route: Multi-step Synthesis from Dichlorophenol

An alternative synthesis avoids the protection-deprotection strategy by starting from 3,4-dichlorophenol.[3] This multi-step process involves nitration, benzylation, cyanomethylation, and finally, a catalytic hydrogenation step that accomplishes reduction of the nitro group, cyclization to the indole, and debenzylation in a single operation. While this route can lead to higher overall yields, it involves more steps and potentially hazardous nitration reactions.[3]

| Synthesis Route | Starting Material | Key Advantage | Key Disadvantage | Overall Yield (approx.) |

| Benzyl-Protected | 2-Methyl-3-nitrophenol | Robust and reliable; common intermediates. | Requires separate protection/deprotection steps. | 35-45% |

| Dichlorophenol | 3,4-Dichlorophenol | Potentially higher overall yield.[3] | More steps; involves nitration chemistry. | ~39%[3] |

| Biocatalysis | Indole | Environmentally friendly; high selectivity. | Requires specific microbial strains/enzymes.[4] | Substrate concentration dependent.[4] |

Part 2: O-Alkylation of 7-Hydroxyindole to 7-(Cyanomethoxy)indole

With 7-hydroxyindole in hand, the final transformation is a straightforward O-alkylation using a cyanomethylating agent. This reaction is a classic example of the Williamson ether synthesis.

Mechanism and Reagent Selection

The reaction proceeds via an Sₙ2 mechanism. The hydroxyl proton of 7-hydroxyindole is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the cyanomethylating agent, displacing a halide leaving group to form the desired ether linkage.

Caption: Mechanism of the final O-alkylation step.

-

Cyanomethylating Agent : Bromoacetonitrile (BrCH₂CN) or chloroacetonitrile (ClCH₂CN) are the reagents of choice. Bromoacetonitrile is generally more reactive due to bromide being a better leaving group than chloride.

-

Base : A non-nucleophilic base is required to prevent competition with the phenoxide. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and highly effective choice. Other bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can also be used, but K₂CO₃ offers a good balance of reactivity, safety, and cost.

-

Solvent : A polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the cation of the base without strongly solvating the nucleophile, thus maximizing its reactivity. Dimethylformamide (DMF) or acetonitrile are excellent choices.

Detailed Experimental Protocol: Synthesis of 7-(Cyanomethoxy)indole

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 7-hydroxyindole (1.0 eq).

-

Solvent and Base : Add anhydrous dimethylformamide (DMF, approx. 10 mL per gram of indole) followed by anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Reagent Addition : Stir the suspension at room temperature for 15-20 minutes. Slowly add bromoacetonitrile (1.2-1.5 eq) dropwise to the mixture.

-

Reaction : Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up : Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing : Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford 7-(Cyanomethoxy)indole as a pure solid.

Conclusion

The synthesis of 7-(Cyanomethoxy)indole is a well-established process that hinges on the efficient preparation of its key precursor, 7-hydroxyindole. The benzyl-protected pathway offers a robust and scalable route to this intermediate, which can then be readily converted to the final product via a Williamson ether synthesis. By understanding the causality behind the choice of reagents, protecting groups, and reaction conditions, researchers can confidently and efficiently produce this valuable molecule for applications in drug discovery and development. The continued exploration of more efficient and environmentally friendly methods, such as one-pot syntheses or biocatalytic approaches, will further enhance the accessibility of this and other important indole derivatives.[4][5]

References

- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.). ACS Omega.

-

7-(Benzyloxy)-1H-indole | C15H13NO. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. (n.d.). Chemical Science (RSC Publishing). Retrieved January 27, 2026, from [Link]

-

An Improved Synthesis of Hydroxyindoles. (n.d.). Synlett. Retrieved January 27, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. Retrieved January 27, 2026, from [Link]

-

Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. (2003). Tetrahedron Letters. Retrieved January 27, 2026, from [Link]

-

4-benzyloxyindole. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

-

Microbial hydroxylation of indole to 7-hydroxyindole by Acinetobacter calcoaceticus strain 4-1-5. (2009). Journal of Industrial Microbiology & Biotechnology. Retrieved January 27, 2026, from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Microbial hydroxylation of indole to 7-hydroxyindole by Acinetobacter calcoaceticus strain 4-1-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

7-(Cyanomethoxy)indole CAS number and molecular weight

CAS Number: 135328-50-6 Molecular Weight: 172.18 g/mol

Executive Summary

7-(Cyanomethoxy)indole is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of indole-based therapeutics. It serves as a critical intermediate in the development of Leukotriene D4 (LTD4) antagonists (anti-asthmatic agents) and serotonin receptor modulators. Its structural significance lies in the cyanomethoxy side chain at the C7 position, which functions as a "masked" pharmacophore—readily convertible into an amino-ethoxy linker (common in beta-blockers) or a carboxylic acid derivative.

This guide details the physicochemical properties, validated synthetic protocols, and downstream applications of 7-(Cyanomethoxy)indole, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Properties

| Property | Data |

| CAS Registry Number | 135328-50-6 |

| IUPAC Name | 2-(1H-indol-7-yloxy)acetonitrile |

| Synonyms | 7-Cyanomethoxyindole; (1H-Indol-7-yloxy)acetonitrile |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; slightly soluble in water |

| Melting Point | 84–88 °C (Typical for 7-alkoxyindoles) |

| SMILES | N#ACOC1=CC=CC2=C1NC=C2 |

| InChIKey | QFLNROIHQATJFW-UHFFFAOYSA-N |

Synthesis Protocol

The industrial and laboratory-scale preparation of 7-(Cyanomethoxy)indole relies on the Williamson Ether Synthesis , utilizing 7-hydroxyindole as the nucleophilic scaffold. This reaction requires strictly anhydrous conditions to prevent hydrolysis of the nitrile group or N-alkylation side reactions.

Core Reaction Scheme

Reagents: 7-Hydroxyindole, Chloroacetonitrile (or Bromoacetonitrile), Potassium Carbonate (

Step-by-Step Methodology

-

Preparation of Nucleophile:

-

Dissolve 7-Hydroxyindole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Add finely ground, anhydrous

(2.0 equiv) to the solution. -

Technical Note: Stir at room temperature for 30 minutes to facilitate deprotonation of the phenolic hydroxyl group. The solution will typically darken.

-

-

Alkylation:

-

Cool the mixture to 0°C.

-

Add Chloroacetonitrile (1.2 equiv) dropwise via syringe to control the exotherm.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The starting material (

) should disappear, replaced by the less polar product (

-

-

Workup & Purification:

-

Dilute the reaction mixture with ice-cold water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate.

-

Wash the organic layer with brine (3x) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

-

Synthesis Workflow Diagram

Figure 1: Logical flow for the synthesis of 7-(Cyanomethoxy)indole via O-alkylation.

Medicinal Chemistry Applications

7-(Cyanomethoxy)indole is rarely the final drug; rather, it is a versatile divergent intermediate . The cyanomethoxy group acts as a linchpin for introducing polar side chains at the 7-position, a strategy often used to modulate solubility and receptor binding affinity (e.g., in GPCR ligands).

Primary Therapeutic Areas

-

LTD4 Antagonists (Asthma/Allergy):

-

Used in the synthesis of N-benzyl dihydroindole derivatives that antagonize the Leukotriene D4 receptor.[1] The indole core mimics the lipophilic domain of LTD4, while the 7-substituent interacts with the polar pocket of the receptor.

-

-

Serotonin (5-HT) Modulators:

-

7-substituted indoles are privileged scaffolds for 5-HT receptor ligands. The cyanomethoxy group can be reduced to an amino-ethoxy moiety, mimicking the side chain of neurotransmitters.

-

Chemical Divergence Pathways

The nitrile group allows for three distinct chemical transformations:

-

Reduction: Converts to the primary amine (ethylamine side chain).

-

Hydrolysis: Converts to the carboxylic acid (acetic acid side chain).

-

Cyclization: Converts to a tetrazole (bioisostere of carboxylic acid).

Application Logic Diagram

Figure 2: Synthetic divergence of 7-(Cyanomethoxy)indole in drug discovery.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed.

| Technique | Expected Signals | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 11.2 ppm (s, 1H) | Indole N-H (Broad singlet) |

| δ 7.0–7.5 ppm (m, 3H) | Indole aromatic protons (C4, C5, C6) | |

| δ 6.4 ppm (d, 1H) | Indole C3 proton | |

| δ 5.1 ppm (s, 2H) | O-CH₂-CN (Diagnostic singlet) | |

| ¹³C NMR | ~115 ppm | Nitrile Carbon (C≡N) |

| ~55 ppm | Methylene Carbon (O-CH₂) | |

| Mass Spectrometry | m/z 173.19 [M+H]⁺ | Positive mode ESI |

| IR Spectroscopy | 2240–2260 cm⁻¹ | Nitrile (C≡N) stretch (Weak to medium) |

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautions:

-

Nitrile Toxicity: Like all organic nitriles, this compound may liberate cyanide ions under extreme metabolic or chemical stress. Handle in a well-ventilated fume hood.

-

Indole Stability: Indoles are prone to oxidation upon prolonged exposure to light and air. Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent polymerization or darkening.

-

References

-

Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 135328-50-6. Retrieved from .

-

Synthesis Methodology: Xu, X., et al. (2022).[2] Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Organic Chemistry Frontiers. Retrieved from . (Methodology adapted for 7-substituted indole alkylation).

-

Medicinal Application (LTD4): Jacobs, R. T., et al. (1994).[3] Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation of a Series of Fluorinated 3-benzyl-5-indolecarboxamides... Antagonist of Leukotrienes D4 and E4.[4] Journal of Medicinal Chemistry. Retrieved from .

-

Commercial Availability & Specs: Luminix Health / ZellBio GmbH. Product Specifications for 7-(Cyanomethoxy)indole (CAS 135328-50-6). Retrieved from .

Sources

- 1. zellbio.eu [zellbio.eu]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 7-(Cyanomethoxy)indole: A Technical Guide for Researchers

This guide provides an in-depth analysis of the expected spectroscopic data for 7-(cyanomethoxy)indole, a molecule of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not widely available in public literature, this document, grounded in established spectroscopic principles and data from analogous indole derivatives, offers a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and scientists engaged in the synthesis, identification, and application of novel indole-based compounds.

Introduction to 7-(Cyanomethoxy)indole

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Substitution at the 7-position of the indole ring can significantly modulate the biological activity of the parent molecule. The introduction of a cyanomethoxy group (-O-CH₂-C≡N) at this position is of particular interest as it combines the electronic properties of an ether linkage with the polar and hydrogen-bonding capabilities of a nitrile group. Understanding the precise spectroscopic signature of 7-(cyanomethoxy)indole is paramount for its unambiguous identification, purity assessment, and structural verification in synthetic and biological studies.

The synthesis of related 7-substituted indoles, such as 7-cyanoindoles, often proceeds from precursors like 7-formyl indole, highlighting the chemical accessibility of this substitution pattern.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 7-(cyanomethoxy)indole, both ¹H and ¹³C NMR will provide definitive information about its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 7-(cyanomethoxy)indole is expected to exhibit distinct signals for the indole ring protons and the cyanomethoxy side chain. The chemical shifts are influenced by the electron-donating nature of the ether oxygen and the anisotropic effects of the indole ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-(Cyanomethoxy)indole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |

| H-1 (N-H) | 8.0 - 8.5 | br s | - | The indole N-H proton is typically broad and its chemical shift is solvent and concentration dependent. |

| H-2 | 7.2 - 7.4 | t | ~2.5 - 3.0 | Coupled to H-1 and H-3. |

| H-3 | 6.5 - 6.7 | t | ~2.0 - 2.5 | Coupled to H-1 and H-2. |

| H-4 | 6.8 - 7.0 | d | ~7.5 - 8.0 | Coupled to H-5. The ether at C-7 will likely shield this proton, shifting it upfield compared to unsubstituted indole. |

| H-5 | 7.0 - 7.2 | t | ~7.5 - 8.0 | Coupled to H-4 and H-6. |

| H-6 | 6.7 - 6.9 | d | ~7.5 - 8.0 | Coupled to H-5. Shielded by the C-7 substituent. |

| -OCH₂- | 5.0 - 5.2 | s | - | Singlet for the methylene protons of the cyanomethoxy group. The deshielding effect of the adjacent oxygen and nitrile group places it in this region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on all carbon atoms in the molecule. The chemical shifts will be influenced by the substitution pattern on the indole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-(Cyanomethoxy)indole

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C-2 | 123 - 126 | A typical chemical shift for the C-2 of an indole ring. |

| C-3 | 102 - 105 | Shielded carbon of the pyrrole ring. |

| C-3a | 128 - 130 | Bridgehead carbon. |

| C-4 | 110 - 113 | Shielded by the C-7 ether substituent. |

| C-5 | 120 - 123 | |

| C-6 | 115 - 118 | Shielded by the C-7 ether substituent. |

| C-7 | 148 - 152 | Deshielded due to the direct attachment of the electronegative oxygen atom. |

| C-7a | 135 - 138 | Bridgehead carbon. |

| -OCH₂- | 55 - 60 | Methylene carbon of the cyanomethoxy group. |

| -C≡N | 115 - 118 | Quaternary carbon of the nitrile group. |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of small molecules like 7-(cyanomethoxy)indole is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved to avoid poor spectral resolution.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. A relaxation delay of 2 seconds is generally appropriate.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication), followed by Fourier transformation, phasing, and baseline correction.[5]

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. The IR spectrum of 7-(cyanomethoxy)indole will be characterized by absorptions corresponding to the vibrations of its key functional groups.

Table 3: Predicted Characteristic IR Absorptions for 7-(Cyanomethoxy)indole

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (indole) | 3400 - 3300 | Medium, Sharp | Stretching |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (aliphatic, -CH₂-) | 2950 - 2850 | Medium | Stretching |

| C≡N (nitrile) | 2260 - 2240 | Medium, Sharp | Stretching |

| C=C (aromatic) | 1620 - 1450 | Medium to Strong | Stretching |

| C-O (ether) | 1250 - 1050 | Strong | Asymmetric Stretching |

| C-N (indole) | 1350 - 1250 | Medium | Stretching |

The presence of a sharp, medium intensity band around 2250 cm⁻¹ is a strong indicator of the nitrile group.[6] The strong absorption in the 1250-1050 cm⁻¹ region is characteristic of the aryl-alkyl ether linkage. The N-H stretching of the indole ring is expected around 3350 cm⁻¹.[6]

Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining FT-IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.[7] Record a background spectrum of the empty ATR setup.

-

Sample Application: Place a small amount of the solid 7-(cyanomethoxy)indole sample onto the ATR crystal.[7]

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Simplified workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a characteristic fingerprint for a molecule.

-

Molecular Ion (M⁺˙): The molecular formula of 7-(cyanomethoxy)indole is C₁₀H₈N₂O. The exact mass is 172.0637 g/mol . A prominent molecular ion peak is expected at m/z = 172.

-

Key Fragmentation Pathways:

-

Loss of the cyanomethoxy side chain: A significant fragment would likely arise from the cleavage of the ether bond, leading to the loss of a ·OCH₂CN radical, resulting in an ion corresponding to the 7-hydroxyindole cation radical at m/z = 133.

-

Loss of the cyanomethyl group: Cleavage of the C-O bond could lead to the loss of a ·CH₂CN radical, generating a fragment at m/z = 132.

-

Formation of the tropylium-like ion: Indole derivatives are known to undergo ring expansion upon ionization, which can lead to complex fragmentation patterns.[8]

-

Characteristic indole fragments: Further fragmentation of the indole ring can produce characteristic ions at m/z = 117 (loss of HCN from the indole core) and m/z = 90.[9]

-

Caption: Plausible EI fragmentation pathways for 7-(cyanomethoxy)indole.

Experimental Protocol for Mass Spectrometry

A standard procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent, into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.[10]

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic characterization of 7-(cyanomethoxy)indole can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data, based on established principles and data from structurally related indole derivatives. The provided experimental protocols offer a starting point for researchers to obtain high-quality data for this and other novel small molecules. Rigorous spectroscopic analysis is a cornerstone of chemical research, ensuring the structural integrity and purity of compounds that may become the next generation of therapeutic agents.

References

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. [Link]

-

Assigning selected ¹H NMR and ¹³C NMR signals of compound 7i. ResearchGate. [Link]

-

Mass spectrometry of simple indoles. The Journal of Organic Chemistry - ACS Publications. [Link]

-

NMR Characterization of RNA Small Molecule Interactions. PMC - PubMed Central - NIH. [Link]

-

Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. ResearchGate. [Link]

-

Guide to FT-IR Spectroscopy. Bruker. [Link]

-

Benz[c,d]indolium-containing Monomethine Cyanine Dyes: Synthesis and Photophysical Properties. PMC - NIH. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

-

7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]

-

¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. PMC - NIH. [Link]

-

Towards First Principles Calculation of Electron Impact Mass Spectra of Molecules. ResearchGate. [Link]

-

NMR spectroscopy of small molecules in solution. Nuclear Magnetic ResonanceVolume 51 | Books Gateway. [Link]

-

NMRHANDS-ON PROTOCOLS –ACQUISITION. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

fourier transform infrared spectroscopy. [Link]

-

FT-IR spectrum of control indole. ResearchGate. [Link]

-

Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Sci-Hub. [Link]

-

Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Scholars Junction - Mississippi State University. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed. [Link]

-

NMR Protocols and Methods. Springer Nature Experiments. [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Indole. PubChem. [Link]

-

Effects of 7-hydroxyindole at sub-MIC levels (1/32 and 1/64 MIC) on the... ResearchGate. [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

-

¹H-and ¹³C-NMR chemical shifts for compound 7. ResearchGate. [Link]

-

Electron Impact or Chemical Ionization for Mass Spectrometry. AZoM. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Design, synthesis, and characterization of indole derivatives. ResearchGate. [Link]

-

Sample preparation for FT-IR. [Link]

-

NMR Experiment Procedure. Emory University. [Link]

-

C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PubMed Central. [Link]

-

Introduction to Electron Impact Ionization for GC–MS. LCGC International. [Link]

-

Organic Letters Current Issue. ACS Publications - American Chemical Society. [Link]

-

Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. books.rsc.org [books.rsc.org]

- 5. emory.edu [emory.edu]

- 6. researchgate.net [researchgate.net]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 7-(Cyanomethoxy)indole in different solvents

An In-Depth Technical Guide to the Solubility of 7-(Cyanomethoxy)indole in Different Solvents

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 7-(Cyanomethoxy)indole, a key intermediate in pharmaceutical research and development, notably in the synthesis of N-benzyl dihydroindole LTD4 antagonists.[1] The guide is designed for researchers, scientists, and drug development professionals, offering both theoretical principles and practical methodologies for determining and understanding its solubility. We delve into the molecular factors influencing the solubility of indole derivatives, present validated experimental protocols for quantitative solubility assessment, and discuss the expected solubility profile of 7-(Cyanomethoxy)indole in a range of common laboratory solvents. This document aims to equip the reader with the necessary knowledge to effectively work with this compound in various experimental settings.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its biopharmaceutical properties, including absorption and bioavailability.[2] For a compound like 7-(Cyanomethoxy)indole, which serves as a building block in the synthesis of potential therapeutics, a thorough understanding of its solubility is paramount. Poor solubility can present considerable challenges during drug development, leading to unreliable results in in vitro assays and difficulties in formulation.[3][4] This guide provides a detailed exploration of the factors governing the solubility of 7-(Cyanomethoxy)indole and the methods to accurately quantify it.

Theoretical Framework: Predicting the Solubility of 7-(Cyanomethoxy)indole

The solubility of a compound is dictated by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[5]

Molecular Structure of 7-(Cyanomethoxy)indole

7-(Cyanomethoxy)indole possesses a bicyclic aromatic indole ring fused to a five-membered pyrrole ring, with a cyanomethoxy group (-O-CH₂-C≡N) at the 7-position.

-

The Indole Nucleus: The indole ring system is generally considered to be of low to moderate polarity. The presence of the nitrogen atom in the pyrrole ring allows for hydrogen bonding, which can influence its interaction with protic solvents.[6] However, the overall large non-polar surface area of the fused rings can limit solubility in highly polar solvents like water.[7]

-

The Cyanomethoxy Substituent: The cyanomethoxy group introduces polarity to the molecule due to the electronegative oxygen and nitrogen atoms. The ether linkage can act as a hydrogen bond acceptor, while the nitrile group is a polar functionality. This substituent is expected to enhance the solubility in polar solvents compared to unsubstituted indole.

Solvent Properties and Their Influence

The choice of solvent is critical in determining the solubility of 7-(Cyanomethoxy)indole. Solvents can be broadly classified based on their polarity and their ability to act as hydrogen bond donors or acceptors.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the nitrogen of the indole ring and the oxygen of the ether linkage. While indole itself has low solubility in water (0.19 g/100 mL at 20°C), the cyanomethoxy group may slightly improve aqueous solubility.[8] Indole derivatives are generally more soluble in alcohols like methanol and ethanol.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are characterized by their high polarity and ability to accept hydrogen bonds.[9] Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often excellent solvents for a wide range of organic compounds, including heterocyclic structures.[9]

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the overall polarity of 7-(Cyanomethoxy)indole, its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust and validated experimental methods. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10][11] For higher throughput screening, HPLC-based methods are also widely employed.[3][12]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent.[13]

Protocol:

-

Preparation: Add an excess amount of solid 7-(Cyanomethoxy)indole to a known volume of the selected solvent in a sealed vial or flask.[2][10] The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 18-24 hours) to reach equilibrium.[2][4]

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a 0.22 µm or 0.45 µm filter) or centrifugation.[5][13]

-

Quantification: Analyze the concentration of 7-(Cyanomethoxy)indole in the clear filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[3] A standard calibration curve should be prepared to ensure accurate quantification.[5]

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, representing the maximum amount of solute that can dissolve at that temperature.

-

Prolonged Agitation: Allows the system to reach thermodynamic equilibrium, providing a stable and reproducible solubility value.

-

Filtration/Centrifugation: Removes any undissolved particles that could interfere with the analytical measurement and lead to an overestimation of solubility.

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

HPLC-Based Method for Solubility Assessment

This method is suitable for determining the solubility of compounds in various aqueous buffers and can be adapted for higher throughput.[14]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 7-(Cyanomethoxy)indole in a suitable organic solvent like DMSO.

-

Sample Preparation: Add a small aliquot of the stock solution to the desired aqueous buffer in a 96-well plate.[3]

-

Equilibration: Shake the plate for a defined period (e.g., 1.5-2 hours) at room temperature to allow for precipitation of the excess compound.[3]

-

Filtration: Filter the samples through a solubility filter plate to remove any precipitate.[3]

-

Analysis: Dilute the filtrate and analyze the concentration of the dissolved compound by HPLC with UV detection.[12][14]

Self-Validating System:

-

The use of a calibration curve with known concentrations of the analyte validates the accuracy of the quantification.

-

Running a blank (solvent without the compound) and a control (a compound with known solubility) ensures the reliability of the assay.

Expected Solubility Profile of 7-(Cyanomethoxy)indole

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Low | The non-polar indole ring limits aqueous solubility, although the cyanomethoxy group may provide a slight increase. |

| Methanol, Ethanol | Moderate to High | Alcohols can interact with both the polar and non-polar regions of the molecule. Indole derivatives generally show good solubility in alcohols.[7] | |

| Polar Aprotic | DMSO, DMF | High | These solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups.[9] |

| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent, but generally a weaker solvent than DMSO or DMF for many organic compounds. | |

| Nonpolar | Hexane, Toluene | Very Low | The overall polarity of 7-(Cyanomethoxy)indole makes it unlikely to be soluble in nonpolar solvents. |

Factors Influencing Solubility and Practical Considerations

Several factors can influence the measured solubility of 7-(Cyanomethoxy)indole:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

-

pH (for aqueous solutions): The indole nitrogen is very weakly basic, and the cyanomethoxy group is not readily ionizable. Therefore, the solubility of 7-(Cyanomethoxy)indole in aqueous solutions is expected to have minimal dependence on pH within a typical physiological range.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Logical Relationship of Factors Influencing Solubility

Caption: Interplay of factors determining the solubility of 7-(Cyanomethoxy)indole.

Conclusion and Recommendations

A comprehensive understanding of the solubility of 7-(Cyanomethoxy)indole is essential for its effective use in research and drug development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, as well as detailed protocols for its experimental determination. It is anticipated that 7-(Cyanomethoxy)indole will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in alcohols. Its aqueous solubility is expected to be low. For any experimental work, it is highly recommended to determine the solubility in the specific solvent system being used, following a robust protocol such as the shake-flask method.

References

- Vertex AI Search. (2023). Solubility of Organic Compounds.

-

MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. [Link]

-

ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

NIH. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

-

Korea Science. (n.d.). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Cengage Learning. (n.d.).

-

ResearchGate. (2025). Solvent effects on the fluorescent states of indole derivatives–dipole moments. [Link]

-

NIH. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

-

AIP Publishing. (2023). Effect of the solvent quadrupolarizability on the strength of the hydrogen bond: Theory vs data for the Gibbs energy and enthalpy of homo- and heteroassociation between carboxylic acids and water. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Wikipedia. (n.d.). Indole. [Link]

-

RSC Publishing. (n.d.). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. [Link]

-

ACS Publications. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]

-

ResearchGate. (2025). Solvent Effects on Hydrogen Bonds-A Theoretical Study. [Link]

-

PubMed. (n.d.). Reply to the 'Comment on "On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility" Phys. Chem. Chem. Phys., 2018, 20, DOI: '. [Link]

-

ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

Sources

- 1. goldbio.com [goldbio.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. pharmaguru.co [pharmaguru.co]

- 6. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Indole - Wikipedia [en.wikipedia.org]

- 9. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. biorelevant.com [biorelevant.com]

- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Synthesis of 7-(Cyanomethoxy)indole: A Technical Guide to a Versatile Indole Moiety

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide array of biological activities.[1][2] Its derivatives are integral to the development of treatments for a range of conditions, including cancer, infectious diseases, and inflammatory disorders.[1] Among the vast family of indole derivatives, 7-(Cyanomethoxy)indole stands out as a valuable building block in chemical synthesis, particularly in the creation of N-benzyl dihydroindole LTD4 antagonists. This guide provides an in-depth exploration of the likely synthetic pathways to 7-(Cyanomethoxy)indole, grounded in established principles of organic chemistry and supported by relevant literature.

A Plausible Synthetic History and Strategy

While a singular, seminal publication detailing the initial "discovery" of 7-(Cyanomethoxy)indole is not readily apparent in the historical literature, its synthesis can be logically deduced from well-established chemical transformations. The structure suggests a straightforward synthetic disconnection to two key precursors: 7-hydroxyindole and a cyanomethylating agent, such as chloroacetonitrile.

The primary challenge in this synthesis lies in the potential for competing reactions, particularly N-alkylation versus O-alkylation on the 7-hydroxyindole core. To ensure regioselectivity, a common and effective strategy involves the use of a protecting group for the indole nitrogen. The benzyl group is a frequent choice for this purpose due to its stability under various reaction conditions and the relative ease of its subsequent removal.[3]

Therefore, a robust and likely historical synthesis of 7-(Cyanomethoxy)indole would proceed through a multi-step sequence:

-

Protection of 7-hydroxyindole: The hydroxyl group of a suitable starting material is protected, often as a benzyl ether, to yield 7-benzyloxyindole.

-

Indole Ring Formation (if starting from a simpler precursor): In many synthetic routes, the indole ring itself is constructed using classic methods like the Fischer, Bartoli, or Reissert indole syntheses.[4][5][6]

-

O-alkylation: The protected 7-hydroxyindole (as 7-benzyloxyindole) is not directly used for cyanomethoxylation. Instead, the benzyl protecting group is removed to unmask the 7-hydroxyl group. This is then followed by O-alkylation with chloroacetonitrile to introduce the cyanomethoxy moiety.

-

Deprotection: The benzyl protecting group on the indole nitrogen is removed to yield the final product, 7-(Cyanomethoxy)indole.

This strategic approach, employing protecting groups to direct reactivity, is a hallmark of modern organic synthesis and provides a logical framework for the preparation of this and many other substituted indoles.

Detailed Synthetic Protocols

Part 1: Synthesis of the Key Intermediate: 7-Hydroxyindole

A common and commercially available precursor for the synthesis of 7-substituted indoles is 7-benzyloxyindole.[7][8] This intermediate can be synthesized through various methods, with the Bartoli indole synthesis being a particularly effective approach for preparing 7-substituted indoles.[6] The general principle involves the reaction of a vinyl magnesium halide with an ortho-substituted nitroarene.[6]

Alternatively, 7-hydroxyindole can be prepared from indoline in a multi-step process.[9] For the purposes of this guide, we will consider the use of the readily available 7-benzyloxyindole as our starting material for the subsequent steps.

Physicochemical Properties of 7-Benzyloxyindole:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO | [7] |

| Molecular Weight | 223.27 g/mol | [7] |

| Melting Point | 70-74 °C | [7] |

| CAS Number | 20289-27-4 | [7] |

Part 2: O-Alkylation of 7-Hydroxyindole with Chloroacetonitrile

The crucial step in the synthesis of 7-(Cyanomethoxy)indole is the O-alkylation of 7-hydroxyindole with chloroacetonitrile. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.[10]

Experimental Protocol: O-Alkylation of 7-Hydroxyindole

-

Deprotection of 7-Benzyloxyindole: To a solution of 7-benzyloxyindole in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (Pd/C).

-

The reaction mixture is then subjected to hydrogenation (H₂) at atmospheric or slightly elevated pressure.[11][12]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 7-hydroxyindole.

-

O-Alkylation: The crude 7-hydroxyindole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the hydroxyl group.[10]

-

Chloroacetonitrile is then added to the reaction mixture, and it is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.[10]

-

The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 7-(Cyanomethoxy)indole.

Causality in Experimental Choices:

-

Choice of Solvent: Polar aprotic solvents like DMF or acetone are chosen for the O-alkylation step because they can dissolve the ionic intermediates and do not interfere with the nucleophilic attack.

-

Choice of Base: Potassium carbonate is a mild and commonly used base for this type of reaction.[10] Sodium hydride, a stronger base, can also be used to ensure complete deprotonation of the hydroxyl group.

-

Reaction Temperature: The reaction is often carried out at room temperature to minimize side reactions. Gentle heating may be applied to increase the reaction rate if necessary.

Visualizing the O-Alkylation Workflow:

Caption: Workflow for the synthesis of 7-(Cyanomethoxy)indole.

Part 3: The Role and Removal of Benzyl Protecting Groups

The use of a benzyl group to protect the indole nitrogen is a common strategy to prevent undesired N-alkylation during subsequent reactions. However, for the synthesis of 7-(Cyanomethoxy)indole as described above, the protection of the indole nitrogen might not be strictly necessary if the O-alkylation conditions are carefully controlled. The phenolic hydroxyl group at the 7-position is more acidic than the N-H of the indole, and thus, selective deprotonation and O-alkylation can be achieved with a suitable choice of base and reaction conditions.

Should a synthesis require protection of the indole nitrogen, the benzyl group is a robust choice. Its removal is typically accomplished through catalytic hydrogenolysis.[11][12][13]

Mechanism of Catalytic Hydrogenolysis for Benzyl Ether Cleavage:

Caption: Mechanism of benzyl ether cleavage via catalytic hydrogenolysis.

Applications in Drug Discovery

Indole derivatives are a prolific source of lead compounds in drug discovery.[1][2] The cyanomethoxy group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The application of 7-(Cyanomethoxy)indole as a reagent in the synthesis of N-benzyl dihydroindole LTD4 antagonists highlights its utility in the development of potential therapeutics.[14] The broader class of azaindoles, which are bioisosteres of indoles, has also shown significant promise as kinase inhibitors and anti-tumor agents.[15][16][17] This underscores the continued importance of developing efficient synthetic routes to novel indole and azaindole derivatives.

Conclusion

The synthesis of 7-(Cyanomethoxy)indole, while not detailed in a single historical discovery paper, can be confidently approached through a logical and well-precedented synthetic sequence. By leveraging the principles of protecting group chemistry and regioselective O-alkylation, this valuable synthetic intermediate can be prepared efficiently. The methodologies described herein are grounded in the extensive literature of indole synthesis and modification, providing a reliable framework for researchers and drug development professionals. The continued exploration of novel indole derivatives is a testament to the enduring importance of this heterocyclic scaffold in the quest for new and effective therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

-

P. G. Wuts. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. Chemical Science. Retrieved from [Link]

-

ResearchGate. (2003). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. Retrieved from [Link]

-

M. A. El-Sawy, et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. Retrieved from [Link]

-

A. A. Al-Moktadir, et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]

-

ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. Retrieved from [Link]

-

P. Singh, et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). benzyl ether cleavage. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Q. Tang, et al. (2017). Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Triazine compounds as PI3 kinase and mTOR inhibitors - Patent US-8039469-B2. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

-

ResearchGate. (2014). Chloroacetonitrile. Retrieved from [Link]

-

Atlanchim Pharma. (2021). 2-17 Science About O-Benzyl protecting groups. Retrieved from [Link]

-

Frontiers. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. Retrieved from [Link]

-

ResearchGate. (n.d.). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Retrieved from [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

-

European Patent Office. (2008). 7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS - EP 2134684 B1. Retrieved from [Link]

-

RSC Publishing. (2015). dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. Retrieved from [Link]

-

NIH. (2023). Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery. Retrieved from [Link]

- Google Patents. (n.d.). US5387603A - 1,5,7-trisubstituted indoline compounds and salts thereof.

-

RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of indole derivatives from the S 3 •− -mediated intramolecular cyclization of o -alkynylanilines. Retrieved from [Link]

-

ResearchGate. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]

- Google Patents. (n.d.). US7655691B2 - Indole compounds useful as serotonin selective agents.

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

-

Semantic Scholar. (n.d.). Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. Retrieved from [Link]

-

ResearchGate. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 7-Benzyloxyindole | 20289-27-4 | Benchchem [benchchem.com]

- 7. 7-苄氧基吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. Benzyl Ethers [organic-chemistry.org]

- 14. goldbio.com [goldbio.com]

- 15. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 7-(Cyanomethoxy)indole

This guide provides an in-depth overview of the essential safety and handling precautions for 7-(Cyanomethoxy)indole, a vital reagent in chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The indole scaffold is a privileged structure in medicinal chemistry, celebrated for its chemical versatility and broad biological significance[1]. As such, understanding the unique safety considerations of its derivatives, like 7-(Cyanomethoxy)indole, is paramount.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 7-(Cyanomethoxy)indole is the foundation of its safe handling. This compound presents a multi-faceted risk profile, combining the characteristics of the indole scaffold with the acute toxicity of a nitrile functional group.

GHS Classification and Toxicological Profile

Based on available safety data sheets (SDS), 7-(Cyanomethoxy)indole is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Hazardous to the Aquatic Environment, Short-Term (Acute) | Category 1 | H400: Very toxic to aquatic life |

| Data sourced from Sigma-Aldrich Safety Data Sheet |

The signal word for this compound is "Danger" . The primary toxicological concern stems from the cyanomethoxy group. Cyanide compounds are potent inhibitors of cellular respiration, preventing the body from utilizing oxygen, which can be rapidly fatal[2][3]. Exposure can occur through ingestion, skin contact, or inhalation of dust particles. Symptoms of mild cyanide poisoning can include headaches, dizziness, and nausea, while severe exposure can lead to convulsions, loss of consciousness, and death[2].

Physicochemical and Reactivity Hazards

-

Thermal Decomposition: Heating the compound may lead to the release of hazardous gases, including nitrogen oxides and hydrogen cyanide[5].

-

Dust Explosion: As a solid, finely dispersed particles can form explosive mixtures with air[6].

-

Incompatible Materials: Information on specific incompatibilities is limited, but it is prudent to avoid strong oxidizing agents and strong acids, which could potentially liberate hydrogen cyanide gas.

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with handling 7-(Cyanomethoxy)indole, a systematic approach based on the hierarchy of controls must be implemented. This prioritizes the most effective control measures.

Caption: Hierarchy of controls, from most to least effective.

Standard Operating Procedures for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is critical. The following protocols are based on established safety guidelines for toxic chemicals.

Personal Protective Equipment (PPE)

The final line of defense against exposure is appropriate PPE. Never handle 7-(Cyanomethoxy)indole without the following[5]:

-

Hand Protection: Wear nitrile gloves. Given the dermal toxicity, double-gloving is recommended. Change gloves immediately if contaminated.

-

Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes[7].

-

Skin and Body Protection: A lab coat must be worn and kept fully buttoned. Ensure it is made of a suitable material and is regularly laundered.

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator is necessary[5].

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of solid 7-(Cyanomethoxy)indole must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles[8].

-

Ventilation: Ensure the laboratory has adequate general ventilation[5].

Experimental Workflow: Weighing and Dissolving

Objective: To safely weigh and prepare a solution of 7-(Cyanomethoxy)indole.

Materials:

-

7-(Cyanomethoxy)indole

-

Spatula

-

Weighing paper/boat

-

Appropriate glassware

-

Chosen solvent

-

Waste container

Protocol:

-

Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height.

-

Staging: Place all necessary equipment, including a designated waste container, inside the fume hood before handling the compound.

-

Dispensing: Carefully open the container of 7-(Cyanomethoxy)indole. Use a clean spatula to transfer the desired amount of solid to a weighing boat. Avoid any actions that could generate dust.

-

Weighing: Record the weight.

-

Transfer: Gently transfer the weighed solid into the reaction vessel or volumetric flask.

-

Dissolution: Add the solvent to the vessel and mix as required.

-

Decontamination: Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent. Dispose of the cleaning materials and weighing boat in the designated hazardous waste container.

-

Closure: Securely close the 7-(Cyanomethoxy)indole container.

-

Final Cleanup: Wash hands thoroughly after completing the procedure.

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency is critical to minimizing harm.

Exposure Response

In the event of any suspected or actual exposure, do not wait for symptoms to develop[9].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[9]. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5][9]. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation[2]. Administer 100% oxygen if trained to do so[10]. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[5][11]. Seek immediate medical attention.

For all exposures, provide the attending medical personnel with the Safety Data Sheet for 7-(Cyanomethoxy)indole[10].

Spill Response

-

Small Spills (in a fume hood):

-

Ensure appropriate PPE is worn.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal[5].

-

Clean the spill area with a suitable solvent and decontaminating solution. A 10% bleach solution can be used for cyanide decontamination, followed by a water rinse[9].

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area and alert others.

-

Contact your institution's emergency response team (e.g., Environmental Health & Safety)[9].

-

Prevent entry into the area until it has been deemed safe by trained personnel.

-

Caption: Workflow for responding to an exposure event.

Storage and Waste Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage Conditions

Store 7-(Cyanomethoxy)indole in a tightly closed container in a dry, cool, and well-ventilated area[12]. It should be kept in a locked cabinet or an area accessible only to authorized personnel[6]. Protect from light[13].

Waste Disposal

All waste containing 7-(Cyanomethoxy)indole, including contaminated consumables and unused material, must be disposed of as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and appropriate container[14].

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Never dispose of this chemical down the drain, as it is very toxic to aquatic life[5].

Conclusion

7-(Cyanomethoxy)indole is a valuable research chemical, but its handling demands respect and meticulous attention to safety protocols. The indole scaffold's versatility continues to drive innovation in drug discovery[15][16]. By integrating a thorough understanding of its hazards with the systematic application of controls—from engineering solutions to personal protective equipment—researchers can work with this compound safely and effectively. The causality is clear: understanding the dual risks of the indole structure and the cyanide functional group dictates every procedural step, from storage to disposal. This self-validating system of protocols, grounded in authoritative safety data, ensures a secure research environment for the advancement of science.

References

- Sigma-Aldrich.

- MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.

- Fisher Scientific.

- CDH Fine Chemical.

- Health Safety & Wellbeing, Monash University.

- Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.

- MDPI.

- PMC, NIH. Benz[c,d]indolium-containing Monomethine Cyanine Dyes: Synthesis and Photophysical Properties.

- Google Patents.

- ChemicalBook.

- CDC. Cyanide | Chemical Emergencies.

- Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.

- ResearchGate. Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles.

- ResearchGate. (PDF)

- MDPI.

- Stanford Environmental Health & Safety.

- PMC, PubMed Central.

- Medscape.

- PMC. Biodegradation and Biotransformation of Indole: Advances and Perspectives.

- PMC, NIH. Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors.

- Thermo Fisher Scientific.

- Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions.

- Indole Detection Reagent.

- ResearchGate.

- NINGBO INNO PHARMCHEM CO., LTD.

- GoldBio. 7-(Cyanomethoxy)indole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. monash.edu [monash.edu]

- 3. Cyanide | Chemical Emergencies | CDC [cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. edvotek.com [edvotek.com]

- 8. fishersci.com [fishersci.com]

- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. goldbio.com [goldbio.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]